molecular formula C7H8O3S2 B13885496 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one CAS No. 88653-56-9

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one

Cat. No.: B13885496
CAS No.: 88653-56-9
M. Wt: 204.3 g/mol
InChI Key: LUBYAQVZHFFTMH-UHFFFAOYSA-N
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Description

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is a high-purity chemical reagent designed for research and development applications. This compound features a thiophene ring core, a five-membered heteroaromatic structure containing a sulfur atom, which is a fundamental scaffold in medicinal and material chemistry . The molecular structure is substituted with an acetyl group (ethan-1-one) and a methanesulfonyl group, making it a valuable building block for synthesizing more complex molecules. Thiophene derivatives are recognized for their wide range of therapeutic properties, including serving as anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer agents . The specific methanesulfonyl and acetyl functional groups on this thiophene derivative suggest its potential as a key intermediate in pharmaceutical research, particularly in the discovery and development of new drugs, or in material science for the fabrication of advanced organic materials. As a versatile synthon, it can undergo various chemical transformations to create combinatorial libraries for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

88653-56-9

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

1-(5-methylsulfonylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O3S2/c1-5(8)6-3-4-7(11-6)12(2,9)10/h3-4H,1-2H3

InChI Key

LUBYAQVZHFFTMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Typical Preparation Data for 2-Acetylthiophene

Parameter Details
Starting Material Thiophene
Acylating Agent Acetyl chloride or acetic anhydride
Catalyst Aluminum chloride (AlCl3) or similar Lewis acid
Solvent Dichloromethane or carbon disulfide
Reaction Conditions 0 °C to room temperature, under inert atmosphere
Yield Typically 80-95%
Purification Distillation or recrystallization

This intermediate is well-characterized by NMR, HPLC, and LC-MS techniques.

Introduction of the Methanesulfonyl Group

The methanesulfonyl substituent at the 5-position of the thiophene ring can be introduced via sulfonylation reactions. A common approach involves:

  • Starting from 5-bromothiophene-2-yl ethanone or 2-acetyl-5-halothiophene.
  • Performing nucleophilic substitution or palladium-catalyzed coupling with methanesulfonyl sources such as methanesulfonyl chloride or sodium methanesulfinate.

Example Method: Sulfonylation via Palladium-Catalyzed Cross-Coupling

Step Description
Substrate 5-Bromo-2-acetylthiophene
Reagents Methanesulfonyl chloride or sodium methanesulfinate
Catalyst Palladium(0) complex (e.g., Pd(PPh3)4)
Base Triethylamine or potassium carbonate
Solvent Dimethylformamide or acetonitrile
Temperature 80-100 °C
Reaction Time 6-24 hours
Work-up Aqueous quench, extraction, purification by column chromatography or recrystallization
Yield Moderate to high (60-85%) depending on conditions

This method is favored for its regioselectivity and mild conditions, preserving the acetyl group intact.

Alternative Preparation Route: Direct Sulfonylation of 2-Acetylthiophene

Another approach involves direct sulfonylation of 2-acetylthiophene at the 5-position using electrophilic sulfonylating agents such as methanesulfonyl chloride in the presence of Lewis acid catalysts or under radical conditions.

Parameter Details
Starting Material 2-Acetylthiophene
Sulfonylating Agent Methanesulfonyl chloride
Catalyst/Initiator Lewis acids (e.g., FeCl3) or radical initiators (e.g., AIBN)
Solvent Dichloromethane or chloroform
Temperature 0 °C to reflux
Reaction Time 4-12 hours
Yield Variable (40-70%) depending on conditions
Purification Chromatography or recrystallization

This method requires careful control to avoid polysulfonylation or side reactions.

Representative Experimental Procedure

A representative procedure based on literature data for preparing 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is as follows:

  • Synthesis of 5-Bromo-2-acetylthiophene:

    • Bromination of 2-acetylthiophene with N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature.
    • Isolation by filtration and purification by recrystallization.
  • Palladium-Catalyzed Coupling with Methanesulfonyl Source:

    • In a dry flask under nitrogen, 5-bromo-2-acetylthiophene (1 equiv) is dissolved in dry dimethylformamide.
    • Addition of sodium methanesulfinate (1.2 equiv), palladium tetrakis(triphenylphosphine) (5 mol%), and potassium carbonate (2 equiv).
    • Stirring at 90 °C for 12 hours.
    • Cooling, aqueous work-up, extraction with ethyl acetate.
    • Purification by silica gel chromatography to afford the target compound.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation Thiophene Acetyl chloride, AlCl3 0 °C to RT, inert 80-95 Preparation of 2-acetylthiophene
Palladium-Catalyzed Sulfonylation 5-Bromo-2-acetylthiophene Sodium methanesulfinate, Pd(PPh3)4, base 80-100 °C, 6-24 h 60-85 Regioselective methanesulfonyl introduction
Direct Electrophilic Sulfonylation 2-Acetylthiophene Methanesulfonyl chloride, FeCl3 or radical initiator 0 °C to reflux, 4-12 h 40-70 Requires careful control to avoid side reactions

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The methanesulfonyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one -SO₂CH₃ (5-position) Not explicitly stated Electron-withdrawing group; enhances stability and reactivity for further coupling .
1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one -C₆H₄OCH₃ (5-position) C₁₃H₁₂O₂S 232.297 Electron-donating methoxy group; may improve solubility .
1-[5-(2-Nitrophenyl)thiophen-2-yl]ethan-1-one -C₆H₄NO₂ (5-position) C₁₂H₉NO₃S 247.27 (estimated) Nitro group introduces strong electron withdrawal; impacts redox behavior .
1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one -C₆H₄NH₂ (5-position) C₁₂H₁₁NOS 217.29 Amino group enhances nucleophilicity; potential for further functionalization .

Key Observations :

  • Electronic Effects: Methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are strong electron-withdrawing substituents, while methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating. These differences influence reactivity in coupling reactions and pharmacokinetic properties .
  • Solubility: Methoxy and amino groups may improve aqueous solubility compared to sulfonyl or nitro derivatives .

Comparison of Yields :

  • Palladium-mediated reactions typically yield 60–78% for thiophene derivatives .
  • Cyclization methods (e.g., for pyrazolines) achieve 52–70% yields .
Physicochemical Properties
  • Stability: Sulfonyl groups increase thermal and oxidative stability compared to thioether or amino analogs .
  • Spectroscopic Data :
    • IR : C=O stretches for similar compounds range from 1666–1680 cm⁻¹ .
    • NMR : Thiophene protons typically resonate at δ 6.8–7.5 ppm, while acetyl groups appear at δ 2.5–2.7 ppm .

Biological Activity

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is a thiophene derivative with significant potential in biological research and applications. The compound features a unique methanesulfonyl group, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in enzyme inhibition, and comparisons with related compounds.

  • CAS Number: 88653-56-9
  • Molecular Formula: C7H8O3S2
  • Molecular Weight: 204.3 g/mol
  • IUPAC Name: 1-(5-methylsulfonylthiophen-2-yl)ethanone

The biological activity of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects such as enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can be utilized in studying enzyme inhibition. For instance, it has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which could be beneficial in drug development targeting diseases like cancer and diabetes.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In studies evaluating related thiophene derivatives, compounds similar to 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. While specific data on 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is limited, the structural similarities with other active compounds suggest that it may also possess anticancer properties. For example, related compounds have shown IC50 values less than 25 μM against HepG2 and MCF-7 cancer cell lines .

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one:

Compound NameKey FeaturesBiological Activity
1-(Thiophen-2-yl)ethan-1-oneLacks methanesulfonyl groupLess reactive
1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-oneContains methoxyphenyl groupDifferent chemical properties

The presence of the methanesulfonyl group in 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one enhances its reactivity and potential applications compared to its analogs.

Research Findings and Case Studies

Several studies have explored the biological activities of thiophene derivatives, providing insights into their mechanisms and applications. For instance:

  • Enzyme Inhibition : Research has demonstrated that thiophene derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Testing : A study on related compounds showed marked activity against Escherichia coli, indicating that modifications to the thiophene structure could enhance antimicrobial efficacy .
  • Cytotoxicity Assays : In vitro assays on various cell lines revealed that some thiophene derivatives possess significant cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .

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